![molecular formula C7H6IN3 B2934790 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1160502-46-4](/img/structure/B2934790.png)
4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
“4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 1160502-46-4 . It has a molecular weight of 259.05 . The compound is usually stored at a temperature of 4°C and is available in the form of a powder .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine”, has been reported in various studies . One of the synthetic strategies involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .Physical And Chemical Properties Analysis
“4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine” is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available resources.Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound serves as a precursor in the synthesis of various biologically active molecules. Its structure is closely related to purine bases, making it a valuable scaffold in medicinal chemistry . Researchers have utilized it to create analogs with potential therapeutic effects.
Development of Anticancer Agents
Due to its structural similarity to adenine and guanine, 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine has been explored for its use in designing anticancer drugs. It can be modified to target specific pathways involved in cancer cell proliferation .
Creation of Anxiolytic Drugs
Compounds derived from this chemical have been studied for their anxiolytic properties. The derivatives have shown promise in creating drugs that can potentially treat anxiety disorders .
Pulmonary Hypertension Treatment
Derivatives of 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine have been part of the drug formulation for treating pulmonary hypertension, showcasing the compound’s versatility in addressing cardiovascular diseases .
Designing GPCR Ligands
The compound’s framework is used to design ligands for G protein-coupled receptors (GPCRs), which are crucial targets for a variety of drugs. Modifying the core structure allows for the development of selective GPCR modulators .
Agricultural Chemical Research
In agriculture, derivatives of this compound are being researched for their potential use as pesticides or herbicides. The modifications aim to disrupt the life cycle of pests or inhibit the growth of weeds .
Material Science Applications
The pyrazolopyridine core, including derivatives like 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine, is being investigated for its use in material science, particularly in the creation of organic semiconductors and photovoltaic materials .
Neurological Disorder Treatments
Research is ongoing to utilize this compound in the development of treatments for neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for drug development targeting the central nervous system .
Safety And Hazards
The compound has been classified with the signal word ‘Warning’ and it comes with several hazard statements including H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-4-2-9-7-5(6(4)8)3-10-11-7/h2-3H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWWEASUDFBAME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1I)C=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
1160502-46-4 | |
Record name | 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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